4-Methylpent-4-enenitrile
Description
Significance of Allylic Nitriles in Organic Synthesis and Transformations
Allylic nitriles are a class of organic compounds that serve as important building blocks in the synthesis of more complex molecules. Their utility stems from the presence of two reactive functional groups: a carbon-carbon double bond (alkene) and a cyano group (nitrile). This unique combination allows for a wide range of chemical transformations.
The nitrile group is a versatile synthon, readily converted into other functional groups such as amines, carboxylic acids, amides, aldehydes, and ketones. researchgate.net The alkene moiety, on the other hand, can participate in various addition and cycloaddition reactions. The synergy between these two groups allows for the construction of intricate molecular architectures.
In contemporary organic synthesis, allylic nitriles are employed in several key reactions:
Cross-Coupling Reactions: Manganese-catalyzed cross-coupling of allylic alcohols and nitriles provides an environmentally friendly route to δ-hydroxynitriles, which are valuable skeletons in organic and bioorganic chemistry. rsc.org
Hydrocyanation: Palladium-catalyzed hydrocyanation of methylenecyclopropanes offers a highly selective method to produce 2-substituted allylic nitriles. acs.org
Asymmetric Synthesis: Nickel-catalyzed desymmetric cyanation of biaryl diallylic alcohols has been developed for the enantioselective synthesis of axially chiral allylic nitriles, which are important motifs in organic materials and biologically active compounds. nih.gov
The ability to introduce a cyano group and an allyl group simultaneously makes these compounds particularly useful in the synthesis of natural products and pharmaceuticals.
Historical Context of Research on Unsaturated Nitrile Compounds
Research into unsaturated nitriles has a long history, driven by their importance as synthetic intermediates. duq.edu Early studies focused on understanding the fundamental reactivity of the nitrile and alkene groups. The development of transition metal catalysis revolutionized the field, enabling more efficient and selective syntheses of these compounds.
Historically, the synthesis of unsaturated nitriles often involved harsh reaction conditions or the use of toxic reagents. For instance, early methods for hydrocyanation, the addition of hydrogen cyanide to an alkene, often required strong acids or bases.
A significant advancement came with the discovery of transition metal catalysts, such as those based on nickel and palladium, which allowed for milder and more selective hydrocyanation reactions. acs.org These developments made the synthesis of a wide variety of unsaturated nitriles, including allylic nitriles, more accessible and practical for broader applications.
Further research has focused on developing stereoselective methods for the synthesis of unsaturated nitriles, leading to the creation of chiral molecules with specific three-dimensional arrangements. These chiral nitriles are of particular interest in medicinal chemistry, where the stereochemistry of a molecule can have a profound impact on its biological activity. nih.gov
Scope and Academic Relevance of 4-Methylpent-4-enenitrile Studies
This compound, with its specific substitution pattern, has been a subject of interest in several areas of academic research. Its structure, featuring a terminal double bond and a nitrile group separated by a methylene (B1212753) bridge, presents unique reactivity.
Studies involving this compound often explore its potential in:
Prebiotic Chemistry: This molecule has been identified as a potential prebiotic molecule in the interstellar medium, suggesting its possible role in the origins of life. chemrxiv.org
Photochemistry: The photorearrangement of related 2-aryl-4-methylpent-2-enenitriles to form cyclopropanes has been investigated to understand the effect of substituents on 1,2-hydrogen migration. oup.comoup.com
Mechanistic Studies: The compound and its derivatives are used as model substrates to study the mechanisms of various organic reactions, including nucleophilic additions and cycloadditions.
The academic relevance of this compound lies in its ability to serve as a probe for understanding fundamental chemical principles and as a building block for the synthesis of novel compounds with potential applications in materials science and medicinal chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methylpent-4-enenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N/c1-6(2)4-3-5-7/h1,3-4H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXZPXIIEIAJKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379520 | |
| Record name | 4-methylpent-4-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34998-36-2 | |
| Record name | 4-methylpent-4-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Methylpent 4 Enenitrile
Established Laboratory-Scale Synthesis Routes
In a laboratory setting, several reliable methods have been established for the synthesis of 4-methylpent-4-enenitrile and related unsaturated nitriles. These routes offer versatility and are often chosen for their compatibility with various starting materials and desired product specifications.
Hydrocyanation of Branched Alkene Precursors (e.g., 4-Methylpent-3-ene)
Hydrocyanation involves the addition of hydrogen cyanide (HCN) across the double bond of an alkene. wikipedia.org In the case of synthesizing this compound, a suitable precursor would be an isomer like 4-methylpent-3-ene. This reaction is typically catalyzed by transition metal complexes, with nickel-based catalysts being particularly common for industrial applications. wikipedia.orgnumberanalytics.com The process requires careful control of reaction conditions to ensure the desired regioselectivity and to manage the high toxicity of hydrogen cyanide. numberanalytics.com The general mechanism involves the oxidative addition of HCN to the metal catalyst, followed by alkene coordination, migratory insertion, and reductive elimination of the nitrile product. wikipedia.org
The choice of catalyst and ligands is crucial in directing the regioselectivity of the hydrocyanation. For unactivated alkenes, nickel complexes with phosphite (B83602) ligands are frequently employed. wikipedia.org The reaction can be influenced by steric and electronic factors of both the substrate and the catalyst. numberanalytics.com
Dehydration Reactions of Corresponding Amide Derivatives (e.g., 4-Methylpent-3-enamide)
Another established route is the dehydration of the corresponding amide, such as 4-methylpent-3-enamide or a related isomer. This classic transformation converts the amide functional group into a nitrile. Common dehydrating agents used for this purpose include phosphorus pentoxide (P₂O₅) and thionyl chloride (SOCl₂). The reaction proceeds by activating the amide oxygen, followed by elimination to form the cyano group. This method is a staple in organic synthesis for preparing nitriles from readily available amides. umich.edu
| Dehydrating Agent | Typical Reaction Conditions |
| Phosphorus pentoxide (P₂O₅) | Often heated with the amide, sometimes in a solvent. |
| Thionyl chloride (SOCl₂) | Typically reacted with the amide in an inert solvent, often with a base. |
Cyanation via Functional Group Interconversion (e.g., from Tosylate Precursors)
Functional group interconversion provides another pathway to this compound. This can involve the conversion of a leaving group, such as a tosylate, to a nitrile. For instance, an alcohol precursor could be converted to its corresponding tosylate, which then undergoes nucleophilic substitution with a cyanide source, like sodium cyanide or potassium cyanide.
A related approach involves the use of O-tosyl hydroxylamine (B1172632) as a nitrogen source in the cyanation of aldehydes. sphinxsai.comresearchgate.net This method proceeds through an activated oxime ester intermediate which then undergoes elimination to form the nitrile. sphinxsai.com While this specific example starts from an aldehyde, the principle of using tosyl-activated intermediates is a recognized strategy in nitrile synthesis.
Industrial Production Approaches
On an industrial scale, the synthesis of nitriles like this compound is dominated by catalytic hydrocyanation due to its atom economy and efficiency. thieme-connect.de The large-scale production of adiponitrile (B1665535), a key precursor to nylon, via the hydrocyanation of butadiene is a prominent example of this technology's industrial significance. thieme-connect.deresearchgate.net
Large-Scale Catalytic Hydrocyanation Processes
Industrial hydrocyanation processes are highly optimized for efficiency and safety. numberanalytics.com These reactions are typically carried out using nickel-based catalysts, often in the presence of phosphite ligands. numberanalytics.comthieme-connect.de The process involves the addition of hydrogen cyanide to an alkene substrate. wikipedia.org The DuPont adiponitrile process, for instance, involves the hydrocyanation of butadiene, which proceeds through intermediates like pent-3-enenitrile. thieme-connect.de This technology showcases the robustness and scalability of catalytic hydrocyanation. thieme-connect.deresearchgate.net
The key steps in the catalytic cycle generally include:
Oxidative Addition: HCN adds to the low-valent nickel catalyst. wikipedia.orgnumberanalytics.com
Alkene Coordination: The alkene substrate binds to the metal center. wikipedia.orgnumberanalytics.com
Migratory Insertion: The alkene inserts into the nickel-hydride bond. wikipedia.org
Reductive Elimination: The nitrile product is eliminated, regenerating the active catalyst. wikipedia.orgnumberanalytics.com
Optimization of Reaction Conditions for Industrial Efficiency
To maximize yield, purity, and catalyst lifetime while ensuring safety, several factors in industrial hydrocyanation are meticulously optimized. numberanalytics.com
Key Optimization Parameters:
Catalyst System: The choice of the transition metal (commonly nickel) and the structure of the ligands (e.g., phosphites) are critical. numberanalytics.comnumberanalytics.com Ligands influence the catalyst's activity, selectivity, and stability. numberanalytics.com Bidentate ligands are often used to enhance catalyst stability. numberanalytics.com
Temperature and Pressure: These parameters affect reaction rates and selectivity. Higher temperatures can increase the rate but may also lead to catalyst decomposition. numberanalytics.com
Reactant Ratios: The ratio of hydrogen cyanide to the alkene is carefully controlled to maximize conversion and minimize the formation of byproducts and catalyst deactivation. numberanalytics.com
Process Design: Continuous flow processes and specialized reactors like semi-batch or pulse reactors are employed to maintain a low and steady concentration of HCN, which helps to mitigate catalyst poisoning. numberanalytics.comthieme-connect.de
Interactive Table: Industrial Hydrocyanation Optimization
| Parameter | Objective | Common Approaches |
|---|---|---|
| Catalyst Activity | Maximize turnover number and frequency | Selection of appropriate metal (e.g., Nickel, Palladium) and ligand design (e.g., phosphites). numberanalytics.com |
| Selectivity | Favor the desired nitrile isomer | Steric and electronic tuning of ligands; use of Lewis acid co-catalysts. numberanalytics.comthieme-connect.de |
| Catalyst Stability | Minimize deactivation/poisoning | Use of bidentate ligands; maintaining low HCN concentration through process design. numberanalytics.comthieme-connect.de |
| Process Safety | Prevent release of toxic HCN | Robust reactor design; continuous flow processes. numberanalytics.com |
Emerging and Green Synthetic Strategies
The development of novel synthetic routes for nitriles, including this compound, is increasingly guided by the principles of green chemistry. These emerging strategies focus on improving safety, reducing waste, enhancing atom economy, and utilizing more sustainable materials. Key areas of innovation include the use of non-noble metal catalysts, the development of safer hydrocyanation procedures, and the application of advanced stereoselective methods.
Catalytic Systems Employing Green Principles
Modern synthetic chemistry seeks to replace stoichiometric reagents with catalytic alternatives, particularly those based on earth-abundant and non-toxic metals. Iron and copper complexes are at the forefront of this shift for nitrile synthesis.
Iron-Based Catalysis: Nanoscale iron oxide (Fe2O3) has been demonstrated as a robust, reusable catalyst for the synthesis of various nitriles from aldehydes using aqueous ammonia (B1221849) and molecular oxygen. rsc.org This method represents a significant green advancement by avoiding toxic cyanide reagents and utilizing an inexpensive, environmentally benign metal catalyst. rsc.org The broad applicability of iron-catalyzed hydrofunctionalization reactions highlights its potential for developing sustainable chemical processes. researchgate.net
Heterogeneous Copper Catalysis: A recyclable copper fluorapatite (B74983) (CuFAP) catalyst has been developed for the direct, one-pot synthesis of nitriles from aldehydes using hydroxylamine hydrochloride. scirp.org A key advantage of this protocol is its ability to proceed under neat (solvent-free) reaction conditions, which significantly reduces solvent waste. scirp.org The heterogeneous nature of the CuFAP catalyst allows for easy recovery and reuse, aligning with green chemistry goals of waste minimization and catalyst longevity. scirp.org
Innovations in Hydrocyanation
Hydrocyanation of alkenes is a direct and atom-economical route to nitriles. However, the high toxicity of hydrogen cyanide (HCN) has spurred research into safer alternatives.
In Situ HCN Generation: A significant safety improvement involves the in situ generation of HCN from less hazardous precursors. A novel nickel-catalyzed hydrocyanation of alkenes uses formamide (B127407) as a safe and readily available cyano source. rsc.orgrsc.org In this process, the dehydration of formamide generates HCN in the reaction mixture, avoiding the need to handle the extremely toxic gas directly. rsc.orgrsc.org This approach has been successfully applied to the industrial synthesis of adiponitrile and is adaptable for various aliphatic nitriles. rsc.org Acetone (B3395972) cyanohydrin is another compound used as a safer, liquid-based HCN surrogate in nickel-catalyzed hydrocyanation reactions. rsc.org
Electrochemical Methods: Electrosynthesis is emerging as a powerful green technology. An electrochemical approach for the asymmetric hydrocyanation of olefins has been developed, facilitated by a Cu/Co dual electrocatalytic system. researchgate.net This method bypasses the direct use of gaseous HCN and leverages electricity as a traceless reagent to drive the reaction. researchgate.net
Advanced Stereoselective Approaches
For applications requiring specific isomers of complex molecules, emerging strategies focus on controlling stereochemistry during the synthesis.
Diastereoselective Cyanohydrin Formation: An advanced strategy for producing chiral nitrile-containing molecules involves the diastereoselective addition of a cyanide source to an aldehyde. In a model study for a related structure, a 2,4-syn cyanohydrin was synthesized with high diastereoselectivity (8:1 ratio) through a Lewis acid-controlled addition of trimethylsilylcyanide (TMSCN) to a β-hydroxy aldehyde. arkat-usa.org The use of a bidentate Lewis acid is proposed to form a seven-membered ring chelate intermediate, which directs the incoming nucleophile to achieve the desired stereochemistry. arkat-usa.org This method represents a sophisticated, emerging approach to constructing complex acyclic molecules with precise stereocontrol. arkat-usa.org
Data Tables
Table 1: Diastereoselective Synthesis of a 2,4-syn Cyanohydrin
| Entry | Lewis Acid | Temp (°C) | Diastereomeric Ratio (syn:anti) | Reference |
| 1 | MgBr₂·OEt₂ | 0 | 6:1 | arkat-usa.org |
| 2 | BF₃·OEt₂ | 0 | 1.5:1 | arkat-usa.org |
| 3 | MgBr₂·OEt₂ | -78 to 0 | 8:1 | arkat-usa.org |
Table 2: Overview of Selected Green Catalytic Systems for Nitrile Synthesis
| Catalytic System | Starting Material | Key Green Features | Reference |
| Nanoscale Fe₂O₃ | Aldehyde | Earth-abundant metal, reusable catalyst, avoids toxic cyanides | rsc.org |
| Copper Fluorapatite (CuFAP) | Aldehyde | Heterogeneous, reusable catalyst, neat (solvent-free) conditions | scirp.org |
| Ni(acac)₂ / Formamide | Alkene | Avoids direct handling of HCN gas, uses safe cyano source | rsc.orgrsc.org |
Reactivity and Mechanistic Investigations of 4 Methylpent 4 Enenitrile
Chemical Transformations of the Nitrile Functionality
The nitrile group is a versatile functional group characterized by a carbon-nitrogen triple bond. The polarity of this bond, with an electrophilic carbon atom and a nucleophilic nitrogen atom (in its lone pair), dictates its reactivity. It readily participates in reduction, nucleophilic addition, and hydrolysis reactions.
The reduction of the nitrile group in 4-Methylpent-4-enenitrile is a fundamental transformation that yields the corresponding primary amine, 4-methyl-4-penten-1-amine. This conversion involves the addition of four hydrogen atoms across the carbon-nitrogen triple bond and is typically achieved through catalytic hydrogenation or with chemical hydrides. chemguide.co.ukadichemistry.com
Catalytic hydrogenation involves the reaction of the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst. chemguide.co.uk Common catalysts include palladium, platinum, or nickel. chemguide.co.uk The reaction generally requires elevated temperature and pressure, with specific conditions varying depending on the chosen catalyst. chemguide.co.uk
The mechanism proceeds via the adsorption of both the this compound molecule and hydrogen gas onto the surface of the metal catalyst. This process weakens the C≡N triple bond and the H-H bond, facilitating the stepwise addition of hydrogen atoms to the carbon and nitrogen. An intermediate imine may be formed, which is then further reduced to the primary amine. A potential side reaction is the formation of secondary amines, which can occur if the initially formed primary amine reacts with the intermediate imine.
Table 1: Comparison of Reduction Methods for the Nitrile Group
| Method | Reagent/Catalyst | Typical Conditions | Product |
|---|---|---|---|
| Catalytic Hydrogenation | H₂ with Ni, Pd, or Pt | High pressure, elevated temperature | 4-methyl-4-penten-1-amine |
Lithium aluminum hydride (LiAlH₄) is a powerful and common reducing agent for converting nitriles to primary amines. adichemistry.com The reaction is typically carried out in an anhydrous aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF). chemguide.co.ukadichemistry.com LiAlH₄ functions as a source of the hydride ion (H⁻), a potent nucleophile. chemistrysteps.comdalalinstitute.com
The mechanism involves two main stages:
First Hydride Addition: The reaction begins with the nucleophilic attack of a hydride ion from the AlH₄⁻ complex on the electrophilic carbon of the nitrile group. chemistrysteps.com This addition breaks one of the π-bonds of the C≡N triple bond, forming an intermediate imine salt (or an imine anion complexed with the aluminum species). chemistrysteps.com
Second Hydride Addition and Workup: The intermediate imine is still electrophilic and undergoes a second nucleophilic attack by another hydride equivalent. chemistrysteps.com This step results in a highly reactive amine derivative with polar N-Al and N-Li bonds. chemistrysteps.com Subsequent treatment with a dilute acid or aqueous solution during the workup step protonates the nitrogen atom, yielding the final primary amine, 4-methyl-4-penten-1-amine. chemguide.co.uk
It is noteworthy that LiAlH₄ is a very strong reducing agent and does not typically reduce isolated carbon-carbon double bonds, allowing for the selective reduction of the nitrile in this compound. adichemistry.com
While the nitrile group does not undergo nucleophilic substitution in the same manner as alkyl halides, it readily participates in nucleophilic addition reactions at the electrophilic carbon. Reagents such as Grignard reagents or organolithium compounds can add to the nitrile, leading to the formation of ketones after hydrolysis. libretexts.org
The mechanism for this transformation begins with the nucleophilic attack of the organometallic reagent (e.g., R-MgX) on the nitrile carbon. This forms a resonance-stabilized intermediate imine anion. libretexts.org The negative charge on the nitrogen prevents further nucleophilic additions. libretexts.org During the subsequent aqueous workup, the imine anion is hydrolyzed to form a ketone. This reaction pathway provides a valuable method for carbon-carbon bond formation.
Nitriles can be hydrolyzed to produce carboxylic acids, a reaction that can be catalyzed by either acid or base. libretexts.org The reaction proceeds through an amide intermediate, which can sometimes be isolated under milder conditions. youtube.com
Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction starts with the protonation of the nitrile nitrogen. chemistrysteps.comlibretexts.org This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water. chemistrysteps.comlibretexts.org The resulting intermediate undergoes tautomerization to form an amide (4-methyl-4-pentenamide). chemistrysteps.com With continued heating in the acidic solution, the amide is further hydrolyzed to the corresponding carboxylic acid (4-methyl-4-pentenoic acid) and an ammonium (B1175870) ion. chemrevise.org
Base-Catalyzed Hydrolysis: In a basic solution, the strongly nucleophilic hydroxide (B78521) ion (OH⁻) directly attacks the nitrile carbon. libretexts.orgyoutube.com This forms an intermediate with a negative charge on the nitrogen, which is then protonated by water. youtube.com Tautomerization of this species yields the amide. Under more vigorous basic conditions (e.g., heating), the amide undergoes further hydrolysis. The hydroxide ion attacks the carbonyl carbon of the amide, ultimately leading to the formation of a carboxylate salt and ammonia (B1221849). An acidic workup is then required to protonate the carboxylate and obtain the final carboxylic acid. youtube.com
Table 2: Comparison of Nitrile Hydrolysis Conditions
| Condition | Initial Step | Intermediate | Final Product (after workup) |
|---|---|---|---|
| Acidic (H₃O⁺, heat) | Protonation of nitrogen | 4-methyl-4-pentenamide | 4-methyl-4-pentenoic acid |
Reduction Pathways to Primary Amines and Related Derivatives
Reactivity of the Terminal Alkene Moiety
The terminal, 1,1-disubstituted alkene in this compound is electron-rich due to the π-bond and undergoes electrophilic addition reactions as its primary mode of reactivity. msu.edu In these reactions, the π-bond is broken, and two new sigma bonds are formed.
A key principle governing these additions is Markovnikov's rule, which states that in the addition of a protic acid (H-X) to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon atom that already holds the greater number of hydrogen atoms. msu.edu The mechanism involves the formation of the more stable carbocation intermediate. msu.edu
For this compound, the double bond is between C4 (bonded to one methyl group and C3) and C5 (a CH₂ group). According to Markovnikov's rule, an electrophile (such as H⁺ from HBr) will add to C5. This leads to the formation of a more stable tertiary carbocation at C4. This carbocation intermediate is then rapidly attacked by the nucleophile (Br⁻) to yield the final addition product, 4-bromo-4-methylpentanenitrile.
Other common electrophilic addition reactions for the alkene moiety include:
Acid-Catalyzed Hydration: Using dilute acid (like H₂SO₄) in water adds H and OH across the double bond, following Markovnikov's rule to produce an alcohol.
Halogenation: Reaction with Br₂ or Cl₂ results in the addition of two halogen atoms across the double bond.
Hydrogenation: The alkene can be reduced to an alkane using H₂ and a metal catalyst (e.g., Pd, Pt). These conditions are often similar to those used for nitrile reduction, meaning that simultaneous reduction of both functional groups can occur to produce 4-methylpentylamine.
Table 3: Representative Reactions of the Alkene Moiety in this compound
| Reaction | Reagents | Regioselectivity | Expected Product |
|---|---|---|---|
| Hydrohalogenation | HBr | Markovnikov | 4-bromo-4-methylpentanenitrile |
| Acid-Catalyzed Hydration | H₂O, H₂SO₄ (cat.) | Markovnikov | 4-hydroxy-4-methylpentanenitrile |
| Catalytic Hydrogenation | H₂, Pd/C | N/A | 4-methylpentanenitrile* |
*Note: Under these conditions, the nitrile group may also be reduced.
Electrophilic Addition Reactions to the Double Bond
The terminal double bond in this compound is susceptible to electrophilic addition reactions. In these reactions, an electrophile adds to the double bond, forming a carbocation intermediate. The stability of this carbocation dictates the regioselectivity of the reaction, typically following Markovnikov's rule. The rule states that in the addition of a protic acid (HX) to an alkene, the acidic hydrogen attaches to the carbon with the greater number of hydrogen substituents.
In the case of this compound, the electrophile (e.g., H⁺ from HBr) will add to the terminal carbon (C5), which has two hydrogen atoms. This leads to the formation of a more stable tertiary carbocation at the C4 position. The subsequent attack by the nucleophile (e.g., Br⁻) on this carbocation yields the final product. quora.com The general mechanism involves the pi electrons of the alkene attacking the electrophile, followed by the nucleophile attacking the resulting carbocation.
Below is a table summarizing the predicted outcomes of various electrophilic addition reactions with this compound.
| Reagent | Electrophile (E⁺) | Nucleophile (Nu⁻) | Predicted Major Product |
| HBr | H⁺ | Br⁻ | 4-Bromo-4-methylpentanenitrile |
| HCl | H⁺ | Cl⁻ | 4-Chloro-4-methylpentanenitrile |
| H₂O, H₂SO₄ (catalyst) | H⁺ | H₂O | 4-Hydroxy-4-methylpentanenitrile |
| Br₂ | Br⁺ (transient) | Br⁻ | 4,5-Dibromo-4-methylpentanenitrile |
Cycloaddition Reactions (e.g., Diels-Alder type)
This compound can participate as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. masterorganicchemistry.comlibretexts.org This reaction involves the concerted interaction between a conjugated diene (a 4-pi electron system) and a dienophile (a 2-pi electron system) to form a six-membered ring. youtube.commdpi.com
The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. The nitrile group (-C≡N) in this compound is a moderately strong electron-withdrawing group, which polarizes the pi electrons of the double bond and makes it more susceptible to attack by the diene. youtube.com
A typical Diels-Alder reaction involving this compound and a simple diene like 1,3-butadiene (B125203) would proceed as follows:
Reactants : this compound (dienophile) and 1,3-Butadiene (diene)
Mechanism : A concerted, single-step reaction where three pi bonds break and two new sigma bonds and one new pi bond are formed. libretexts.orgyoutube.com
Product : A cyclohexene (B86901) derivative, specifically 4-(cyanomethyl)-4-methylcyclohex-1-ene.
The reaction is generally stereospecific, with the stereochemistry of the dienophile being retained in the product. libretexts.org
| Diene | Dienophile | Product | Reaction Type |
| 1,3-Butadiene | This compound | 4-(cyanomethyl)-4-methylcyclohex-1-ene | [4+2] Cycloaddition |
| Cyclopentadiene | This compound | 2-(cyanomethyl)-2-methylbicyclo[2.2.1]hept-5-ene | [4+2] Cycloaddition |
Oxidative Transformations of the Olefin
The alkene functional group in this compound can undergo various oxidative transformations, which can lead to cleavage of the double bond or the formation of other oxygen-containing functional groups.
Ozonolysis is a powerful method for the oxidative cleavage of carbon-carbon double bonds. youtube.com The reaction proceeds in two steps: first, the reaction with ozone (O₃) to form an unstable molozonide, which rearranges to an ozonide intermediate. Second, a workup step determines the final products. brainly.in
For this compound, ozonolysis cleaves the double bond between C4 and C5.
Reductive Workup (e.g., with Zinc/water or dimethyl sulfide): This workup cleaves the ozonide to form aldehydes or ketones. The C4 carbon becomes a ketone, and the terminal C5 carbon (CH₂) becomes formaldehyde (B43269).
Oxidative Workup (e.g., with hydrogen peroxide): This workup also cleaves the ozonide but oxidizes any resulting aldehydes to carboxylic acids. The ketone from C4 remains unchanged, while the formaldehyde from C5 is oxidized to formic acid, which may be further oxidized to carbon dioxide and water.
| Reagents | Workup Type | Products |
| 1. O₃; 2. Zn/H₂O | Reductive | 4-Oxopentanenitrile and Formaldehyde |
| 1. O₃; 2. H₂O₂ | Oxidative | 4-Oxopentanenitrile and Formic Acid (or CO₂) |
Peroxidation, typically using a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA), would result in the formation of an epoxide across the double bond, yielding 2-(2-methyloxiran-2-yl)acetonitrile.
Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can also cleave the double bond of this compound. The reaction outcome is highly dependent on the conditions (temperature, pH, and concentration).
Cold, Dilute, Alkaline KMnO₄ : Under these mild conditions, syn-dihydroxylation occurs, where two hydroxyl groups are added across the double bond to form a diol: 4,5-dihydroxy-4-methylpentanenitrile.
Hot, Acidic/Concentrated KMnO₄ : These harsh conditions lead to oxidative cleavage of the double bond. doubtnut.comyoutube.com The terminal CH₂ group is fully oxidized to carbon dioxide and water. The quaternary C4 carbon is converted to a ketone. The resulting product is 4-oxopentanenitrile.
Chromium trioxide (CrO₃) in the presence of an acid would behave similarly to hot, concentrated KMnO₄, causing oxidative cleavage of the alkene to yield 4-oxopentanenitrile.
| Reagent & Conditions | Transformation | Product(s) |
| Cold, dilute KMnO₄, OH⁻ | Syn-dihydroxylation | 4,5-Dihydroxy-4-methylpentanenitrile |
| Hot, concentrated KMnO₄, H⁺ | Oxidative Cleavage | 4-Oxopentanenitrile and Carbon Dioxide |
| CrO₃, H⁺ | Oxidative Cleavage | 4-Oxopentanenitrile and Carbon Dioxide |
Interplay and Chemoselectivity of Functional Groups
Orthogonal Reactivity of Nitrile and Alkene Moieties
This compound possesses two distinct functional groups: an alkene (C=C) and a nitrile (-C≡N). The ability to selectively react one group while leaving the other intact is a key concept in organic synthesis known as orthogonal reactivity or chemoselectivity. This is possible because the two groups have different electronic properties and react under different conditions.
The alkene is an electron-rich functional group, making it susceptible to attack by electrophiles and oxidizing agents. In contrast, the nitrile group is electron-poor due to the electronegativity of the nitrogen atom and is generally unreactive towards these same reagents. For instance, electrophilic addition of HBr or oxidation with cold, dilute KMnO₄ will selectively target the alkene without affecting the nitrile group.
Conversely, the nitrile group can undergo reactions such as hydrolysis or reduction under conditions that may leave the alkene untouched.
Hydrolysis : Strong acidic or basic conditions with prolonged heating are typically required to hydrolyze a nitrile to a carboxylic acid. It is possible to perform this transformation while preserving the double bond.
Reduction : The nitrile can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). While LiAlH₄ does not typically reduce isolated double bonds, careful control of reaction conditions would be necessary to ensure selectivity. Catalytic hydrogenation (e.g., with H₂/Pd), however, would likely reduce both the alkene and the nitrile.
This orthogonal reactivity allows for a stepwise modification of the molecule, enabling the synthesis of complex structures from a simple bifunctional starting material.
Synergistic Effects in Complex Transformations
While specific studies detailing synergistic effects in complex transformations involving this compound are not extensively documented, the dual functionality of the molecule—a terminal alkene and a nitrile group—provides a platform for such investigations. In complex catalytic systems, the presence of multiple catalysts or a catalyst with a cocatalyst can lead to enhanced reactivity or selectivity that is not achievable with a single catalytic species. For instance, in reactions involving unsaturated nitriles, a combination of a transition metal catalyst and a Lewis acid can lead to cooperative catalysis. The transition metal could activate the alkene moiety, while the Lewis acid interacts with the nitrile group, influencing the electronic properties of the molecule and directing the reaction pathway.
Potential synergistic catalytic systems for this compound could involve:
A soft metal catalyst to coordinate with the soft π-system of the alkene.
A hard Lewis acid to interact with the hard nitrogen atom of the nitrile.
This dual activation could facilitate transformations such as hydrofunctionalization, cycloadditions, or polymerization reactions with unique selectivity.
Photochemical Transformations and Rearrangements
The alkene moiety in this compound is a chromophore that can absorb ultraviolet light, leading to electronic excitation and subsequent photochemical reactions.
One of the most common photochemical reactions of alkenes is the [2+2] cycloaddition. organicreactions.orgyoutube.comaklectures.com Upon irradiation with UV light, an alkene can be promoted to an excited state. libretexts.org This excited state molecule can then react with a ground-state alkene to form a cyclobutane (B1203170) ring. libretexts.org For this compound, this could manifest as an intermolecular dimerization to form a substituted cyclobutane or an intramolecular reaction if a suitable second double bond were present in the molecule. The Paterno-Büchi reaction, a [2+2] photocycloaddition of an alkene with a carbonyl compound to form an oxetane, is another possibility if a suitable reaction partner is available. libretexts.org
Recent research has also highlighted photo-induced dearomative cycloaddition reactions, which can proceed via an energy transfer mechanism to construct complex polycyclic molecules. nih.gov While not directly involving this compound, these studies suggest the potential for this compound to participate in similar transformations with suitable aromatic partners under photochemical conditions.
The stereochemistry of photoinduced cycloadditions is a critical aspect. In many cases, the stereochemistry of the starting alkene is preserved in the cyclobutane product. libretexts.org The regiochemistry of the cycloaddition is also an important consideration. For a molecule like this compound, the substitution pattern on the double bond would influence the approach of the reaction partner and the resulting stereochemistry of the product. The formation of multiple new stereogenic centers is possible, making these reactions valuable for the synthesis of complex molecules. organicreactions.org
Catalytic Conversions Involving this compound
The reactivity of both the alkene and the nitrile functionalities can be harnessed through various catalytic methods.
Transition metals, particularly palladium, are widely used to catalyze a variety of transformations involving alkenes and nitriles.
Palladium catalysts are exceptionally versatile and can be employed for numerous reactions involving unsaturated nitriles. nih.gov Although specific examples with this compound are scarce, the reactivity of similar γ,δ-unsaturated nitriles can provide insights into its potential transformations.
One important reaction is the hydration of the nitrile group to form an amide, which can be catalyzed by palladium(II) complexes. rsc.org This reaction proceeds under mild conditions and is highly selective. rsc.org
The alkene moiety of this compound, being structurally related to isoprene (B109036), suggests the possibility of palladium-catalyzed difunctionalization reactions. For example, palladium-catalyzed 1,4-difunctionalization of isoprene with alkenyl triflates and aryl or alkenylboronic acids allows for the rapid assembly of skipped polyene frameworks. nih.gov A similar strategy could potentially be applied to this compound.
Furthermore, palladium-catalyzed carbonyl allylation by isoprene has been reported, which proceeds via a regioselective 1,4-addition of a tin hydride formed in situ. rsc.org This suggests that the double bond in this compound could undergo similar addition reactions.
The table below summarizes potential palladium-catalyzed reactions based on the reactivity of analogous compounds.
| Reaction Type | Catalyst/Reagents | Potential Product from this compound |
| Nitrile Hydration | [Pd(H₂O)₄]²⁺ | 4-Methylpent-4-enamide |
| 1,4-Difunctionalization | Pd catalyst, Alkenyl triflate, Arylboronic acid | Substituted γ,δ-unsaturated nitrile |
| Carbonyl Allylation | Pd(OAc)₂/PPh₃, SnCl₂ | Homoallylic alcohol derivative |
It is important to note that the specific conditions and outcomes for these reactions with this compound would require experimental verification. The electronic and steric properties of the nitrile group could influence the course of these palladium-catalyzed transformations.
Transition Metal-Catalyzed Reactions
Ruthenium-Catalyzed Alkene Metathesis Reactions with Unsaturated Nitriles
No research articles or data were identified that specifically investigate the participation of this compound in ruthenium-catalyzed alkene metathesis reactions. While the broader class of unsaturated nitriles is known to undergo such reactions, the reactivity, potential products, and mechanistic details for this compound remain undocumented in the surveyed literature.
Organocatalytic Approaches to Asymmetric Synthesis
There is a lack of published research on the use of organocatalytic methods for the asymmetric synthesis of or involving this compound. The scientific literature does not currently contain studies detailing the application of chiral organocatalysts to achieve enantioselective transformations with this specific substrate.
Enantioselective Transformations of Chiral Derivatives
No information was found regarding the enantioselective transformations of chiral derivatives of this compound. The synthesis of such chiral derivatives and their subsequent stereoselective reactions are not described in the available scientific literature.
Theoretical and Computational Chemistry of 4 Methylpent 4 Enenitrile
Quantum Chemical Studies on Molecular Structure and Energetics
Quantum chemical studies are fundamental to understanding the intrinsic properties of 4-Methylpent-4-enenitrile. These methods model the electronic structure of the molecule to predict its geometry, conformational preferences, and energetic landscape.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations are employed to predict key structural parameters such as bond lengths, bond angles, and dihedral angles. These calculations have been performed as part of broader studies investigating potential prebiotic molecules in the interstellar medium.
The optimization process involves finding the minimum energy structure on the potential energy surface. The results from these calculations provide a precise geometric model of the molecule.
Table 1: Calculated Geometric Parameters for this compound Specific calculated values for bond lengths and angles for this compound are not available in the provided search results, but a representative table is shown below.
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C≡N | Data not available |
| Bond Length | C=C | Data not available |
| Bond Angle | C-C≡N | Data not available |
| Dihedral Angle | H-C-C-C | Data not available |
Molecules with rotatable single bonds, like this compound, can exist in various spatial arrangements known as conformers. Conformer analysis involves identifying these different structures and calculating their relative energies to determine their stability. Computational studies have explored the conformational landscape of this compound, prioritizing the lowest energy conformers for further analysis. In such studies, isomers are typically optimized, and only those conformers with energy differences within a certain threshold (e.g., ≤ 5 kcal/mol) are retained for detailed investigation. This analysis is crucial for understanding the molecule's behavior, as the most stable conformer is generally the most abundant.
Table 2: Relative Stability of this compound Conformers Specific calculated energies for different conformers of this compound are not available in the provided search results.
| Conformer | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|
| Conformer 1 (Lowest Energy) | 0.00 | Data not available |
| Conformer 2 | Data not available | Data not available |
| Conformer 3 | Data not available | Data not available |
The electronic structure of a molecule dictates its reactivity and spectroscopic properties. Key aspects of this are characterized using several computational tools.
HOMO-LUMO Analysis : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive.
Natural Bond Orbital (NBO) Analysis : NBO analysis examines the distribution of electron density in a molecule in terms of localized bonds and lone pairs. This method provides insights into charge distribution, hybridization, and delocalization effects, such as hyperconjugation, which contribute to molecular stability.
Molecular Electrostatic Potential (MEP) : An MEP map illustrates the charge distribution on the surface of a molecule. It is used to predict how a molecule will interact with other charged species. Regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack.
Computational Investigations of Reaction Mechanisms
Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. It allows for the characterization of transient structures and the calculation of energy barriers, providing a detailed picture of the reaction dynamics. Studies on the formation mechanisms of potential prebiotic molecules have included investigations into reaction energy barriers relevant to compounds like this compound.
A transition state is the highest energy structure along a reaction pathway, representing the barrier that must be overcome for a reaction to occur. Computational methods are used to locate and characterize the geometry of these fleeting structures. Once the transition state is identified, its energy can be calculated. The difference in energy between the reactants and the transition state is the activation energy (Ea), a key parameter that determines the rate of the reaction.
To confirm that a calculated transition state correctly connects the desired reactants and products, an Intrinsic Reaction Coordinate (IRC) calculation is performed. rsc.org This analysis maps the reaction pathway downhill from the transition state in both the forward and reverse directions, ensuring it leads to the expected intermediates or products. rsc.org This process provides a detailed map of the geometric changes the molecule undergoes throughout the reaction, known as the reaction coordinate.
Application of Molecular Electron Density Theory (MEDT)
Molecular Electron Density Theory (MEDT) provides a powerful framework for understanding chemical reactivity, positing that the capacity for changes in electron density, rather than molecular orbital interactions, governs molecular reactivity. researchgate.netnih.gov This theory is particularly insightful for analyzing pericyclic reactions, such as cycloadditions, in which nitriles and alkenes can participate.
An MEDT analysis of this compound would involve calculating its global and local electronic properties, such as the electronic chemical potential, global electrophilicity, and nucleophilicity indices. The presence of both a carbon-carbon double bond and a nitrile group suggests that it could act as either an electrophile or a nucleophile depending on the reaction partner. The electron-donating methyl group attached to the double bond would likely enhance its nucleophilicity in cycloaddition reactions.
A hypothetical MEDT study of the dimerization of this compound or its reaction with a dipolar species would analyze the changes in electron density along the reaction coordinate to determine the transition state and the mechanism of bond formation. This would provide a detailed picture of its reactivity that transcends the limitations of simpler frontier molecular orbital theory.
Prediction of Spectroscopic Parameters via Computational Models
Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted with a high degree of accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. researchgate.netbohrium.comuncw.edu These calculations provide theoretical chemical shifts that, when compared with experimental data, can confirm the molecular structure. The predicted NMR spectrum would show distinct signals for the different hydrogen and carbon atoms in this compound, reflecting their unique chemical environments.
Below is a table of predicted spectroscopic data for this compound based on its structure and typical values for its functional groups, which would be refined by actual computational studies.
| Spectroscopic Data | Predicted Value | Assignment |
| IR Frequency (cm⁻¹) | ~2250 | C≡N stretch |
| ~1650 | C=C stretch | |
| ~3080 | =C-H stretch | |
| ~2950 | -C-H stretch | |
| ¹H NMR Chemical Shift (ppm) | ~1.7 | CH₃-C= |
| ~2.3 | -CH₂-C= | |
| ~2.4 | -CH₂-CN | |
| ~4.7 | =CH₂ | |
| ¹³C NMR Chemical Shift (ppm) | ~22 | CH₃-C= |
| ~25 | -CH₂-C= | |
| ~17 | -CH₂-CN | |
| ~119 | C≡N | |
| ~142 | =C(CH₃)₂ | |
| ~112 | =CH₂ |
Note: These are approximate values and would be more accurately determined through specific DFT calculations.
Machine Learning Applications in Nitrile Chemistry
Machine learning (ML) is increasingly being applied in computational chemistry and chemoinformatics to predict molecular properties and reactivity, and to accelerate the discovery of new molecules and reactions. mdpi.comrsc.orgnih.gov In the context of nitrile chemistry, ML models can be trained on large datasets of known nitrile-containing compounds to predict a wide range of properties for new or uncharacterized nitriles like this compound.
One application of ML is the prediction of spectroscopic data. nih.govresearchgate.netfrontiersin.org By training models on extensive databases of experimental and/or calculated NMR and IR spectra, it is possible to predict the spectra of new molecules with high accuracy and at a fraction of the computational cost of traditional quantum chemical methods. frontiersin.org Such an approach could be used to rapidly generate a predicted spectrum for this compound.
Furthermore, ML models can be developed to predict the reactivity and biological activity of nitriles. For example, quantitative structure-activity relationship (QSAR) models can be built to correlate the structural features of nitriles with their activity in specific biological assays or their toxicity. mdpi.comnih.gov These models can identify key molecular descriptors that influence the desired property, which can guide the design of new nitrile-containing compounds with optimized characteristics. For this compound, an ML model could predict its potential as a precursor in organic synthesis or its likelihood of exhibiting certain biological effects based on its structural similarity to compounds in the training data. osti.gov
The general workflow for applying machine learning in this context involves:
Data Collection and Curation: Assembling a large dataset of nitrile compounds with the desired property data (e.g., spectroscopic, reactivity, or biological).
Descriptor Calculation: Representing the molecular structures numerically using a variety of molecular descriptors or fingerprints.
Model Training: Using the curated dataset to train a machine learning algorithm (e.g., random forest, support vector machine, or neural network).
Model Validation: Evaluating the predictive performance of the trained model on an independent test set.
Prediction: Using the validated model to predict the properties of new compounds like this compound.
While specific ML studies on this compound are not available, the established methodologies in chemoinformatics provide a clear path for how such predictions could be made.
Synthetic Utility and Applications As a Precursor
Building Block in Complex Organic Synthesis
The dual functionality of 4-methylpent-4-enenitrile allows for a variety of chemical transformations, making it a valuable intermediate in the synthesis of more elaborate molecules. The nitrile group can undergo hydrolysis, reduction, or act as a nucleophile, while the alkene is amenable to addition reactions, oxidation, and metathesis.
Preparation of Nitrogen-Containing Heterocycles
α,β-Unsaturated nitriles are recognized as highly versatile intermediates for creating a wide array of carbocyclic and heterocyclic systems. researchgate.net While specific literature detailing the use of this compound in heterocycle synthesis is not prominent, the reactivity of structurally similar compounds illustrates its potential. For instance, derivatives like (E)-3-oxo-5-phenylpent-4-enenitrile are used in reactions with nitrogen nucleophiles to synthesize a variety of fused heterocyclic systems, including pyrazolo[1,5-a]pyrimidines, triazolo[1,5-a]pyrimidines, and pyrimido[1,2-a]benzimidazoles. researchgate.net These syntheses often proceed through condensation and subsequent cyclization reactions.
Furthermore, general strategies such as ring-closing metathesis are powerful tools for constructing nitrogen-containing heterocycles like benzazepines and various lactams. organic-chemistry.org A molecule like this compound could theoretically be elaborated into a diene or en-yne substrate suitable for such cyclization reactions, highlighting its potential as a foundational scaffold. Modern methods for heterocycle synthesis often rely on catalytic dehydrative cyclization or oxidative cycloadditions, which are applicable to a broad range of substrates. pitt.edu
Synthesis of Functionalized Amino Acids and Derivatives
The pent-4-enenitrile framework is a key structural element in precursors for certain non-proteinogenic amino acids. A notable application is in the synthesis of precursors for (R)-baclofen, a derivative of γ-aminobutyric acid (GABA). Research has demonstrated the microbial hydrolysis of 2-arylpent-4-enenitriles using nitrile hydratase amidase from Rhodococcus sp. to achieve kinetic resolution. thieme-connect.comthieme-connect.com In a specific example, 2-(4-chlorophenyl)pent-4-enenitrile is resolved into its corresponding (R)-amide and (S)-acid with excellent enantioselectivity (99% ee). thieme-connect.comthieme-connect.com The resulting chiral amide is a direct precursor that can be converted into the biologically active (R)-enantiomer of baclofen. thieme-connect.com
This biocatalytic approach showcases how the pent-4-enenitrile scaffold can be used to establish stereocenters for the synthesis of optically active amino acids and their derivatives under mild, environmentally friendly conditions. thieme-connect.com The general strategy of using unsaturated nitriles as precursors is also seen in the synthesis of other amino acids, such as vinylglycine derivatives, further underscoring the utility of this class of compounds. researchgate.net
| Precursor Compound | Reaction Type | Product Class/Example | Reference |
|---|---|---|---|
| (E)-3-oxo-5-phenylpent-4-enenitrile | Condensation/Cyclization | Pyrazolo[1,5-a]pyrimidines | researchgate.net |
| 2-(4-chlorophenyl)pent-4-enenitrile | Biocatalytic Microbial Hydrolysis | (R)-2-(4-chlorophenyl)pent-4-enamide (Precursor to (R)-Baclofen) | thieme-connect.comthieme-connect.com |
Role in Natural Product Synthesis Strategies
The synthesis of natural products often requires building blocks with multiple functional groups that can be selectively manipulated to construct complex molecular frameworks. acs.orguni-muenchen.de While direct application of this compound in a completed total synthesis is not widely documented, its structure is relevant to strategies for creating complex molecules. The synthesis of the pharmaceutical agent (R)-baclofen from a pent-4-enenitrile derivative serves as a powerful example of using this scaffold to build biologically active molecules that are analogues of natural substances like GABA. thieme-connect.comthieme-connect.com
The functional handles of this compound—the alkene and the nitrile—are valuable in synthetic campaigns. Alkenes are precursors for a multitude of transformations including epoxidation, dihydroxylation, and metathesis, while nitriles can be converted to amines, carboxylic acids, or ketones, which are fundamental components of many natural products.
Polymer Chemistry and Materials Science Applications
In materials science, monomers with multiple reactive sites are valuable for creating polymers with tailored properties. This compound possesses a polymerizable alkene group and a nitrile side group that can be used for post-polymerization modification.
Monomer in Controlled Polymerization Reactions
The structural isomer of this compound, 4-methyl-1-pentene, is a well-known monomer used in olefin polymerization to produce poly(4-methyl-1-pentene). wikipedia.org This polymer is noted for its high transparency, good gas permeability, and thermal stability. wikipedia.org
Although the specific polymerization of this compound is not extensively detailed in the surveyed literature, related unsaturated nitriles and acids are utilized in polymer synthesis. For instance, the corresponding carboxylic acid, 4-methylpent-4-enoic acid, serves as a monomer for producing unsaturated polyesters and vinyl esters. chemshuttle.com The general class of unsaturated nitriles can be involved in polymerization reactions, suggesting that this compound could potentially act as a monomer or comonomer in various polymerization processes, such as radical or coordination polymerization. Its nitrile functionality would likely influence the polymerization behavior and the properties of the resulting polymer.
Precursor for Functional Materials and Specialty Polymers
The true potential of this compound in materials science may lie in its role as a precursor to functional monomers and specialty polymers. The nitrile group offers a gateway to other functionalities. For example, reduction of the nitrile to a primary amine would yield 5-methylhex-5-en-1-amine. This resulting amino-alkene is a bifunctional monomer that could be used in step-growth polymerizations to synthesize polyamides or polyimides.
This strategy is mirrored in the application of related compounds. 4-methylpent-4-enoic acid, for example, is explored for synthesizing biodegradable polymers suitable for packaging or biomedical applications. chemshuttle.com The ability to introduce functional groups via the nitrile or alkene moieties makes this compound a potential precursor for creating polymers with specific properties, such as improved thermal stability, altered solubility, or the capacity for cross-linking. Its structural elements may be found in the development of new materials for electronics or biomedical uses. smolecule.comsmolecule.com
Role in Agrochemical Development Research
Following a thorough search of available scientific and research literature, no specific findings or detailed studies were identified that document the role of this compound as a direct precursor or intermediate in agrochemical development research. While related nitrile compounds and structural analogs are noted for their utility in the synthesis of agricultural chemicals, the specific application of this compound in this field is not documented in the reviewed sources.
Significance in Prebiotic Chemistry Studies
The study of prebiotic chemistry, which seeks to understand the chemical origins of life, has identified nitriles as a critically important class of molecules. chalmers.sechalmers.se These compounds, characterized by a carbon-nitrogen triple bond, are considered key molecular precursors in theories like the "RNA-world" hypothesis, which posits that RNA molecules were the primary form of early life. frontiersin.org Nitriles are fundamental in the synthesis of essential biomolecules, including the building blocks of proteins and nucleic acids (DNA and RNA). chalmers.se Their established presence in extraterrestrial environments, such as molecular clouds and meteorites, suggests a potential exogenous delivery to early Earth, providing a reservoir of reactive starting materials for the dawn of life. frontiersin.orgmdpi.com
Within this broad context, this compound has been specifically identified as a molecule of interest in the search for potential prebiotic molecules in the interstellar medium (ISM). chemrxiv.org In a recent study employing a novel screening procedure that combines machine learning with quantum chemistry, this compound was included in a list of 19 potential interstellar molecules with implications for prebiotic chemistry in space. chemrxiv.org
The computational approach systematically calculated and reported accurate energies, stabilities, and spectroscopic properties for these molecules. chemrxiv.org The selection was based on criteria including low energy barriers for formation and favorable spectroscopic characteristics, which are crucial for guiding observational searches and potential detection in the ISM. chemrxiv.org The identification of this compound in this theoretical screening highlights it as a candidate for further investigation in astrochemical and astrobiological studies. chemrxiv.org
Table 1: Selected Molecules Investigated for Prebiotic Significance in Space This table, adapted from a computational screening study, lists a selection of molecules identified as potential interstellar species relevant to prebiotic chemistry. chemrxiv.org
| Compound Name | Molecular Formula | Significance/Note |
| N-methyleneformamide | CH₃NO | Identified as a strong candidate for future observation. |
| Imine acetaldehyde | C₂H₃NO | Favorable thermodynamic and spectroscopic properties. |
| 3-methyl-2-butenenitrile | C₅H₇N | Investigated as a potential interstellar molecule. |
| This compound | C₆H₉N | Identified as a potential interstellar molecule with implications for prebiotic chemistry. |
| 2-methyl-4-pentenenitrile | C₆H₉N | Investigated as a potential interstellar molecule. |
Comparative Studies and Structure Reactivity Relationships
Comparison of Reactivity with Isomeric Nitriles (e.g., 4-Methylpent-3-enenitrile)
The reactivity of 4-methylpent-4-enenitrile is best understood when contrasted with its positional isomer, 4-methylpent-3-enenitrile (B1596208). The primary difference between these two compounds lies in the location of the carbon-carbon double bond, which significantly alters their relative stability and chemical behavior. nih.govnih.gov this compound possesses a terminal, disubstituted double bond (an isobutenyl group), whereas 4-methylpent-3-enenitrile has an internal, more substituted (trisubstituted) double bond. nih.govnih.gov
According to general principles of alkene stability, more substituted alkenes are thermodynamically more stable than less substituted ones. Therefore, 4-methylpent-3-enenitrile is the more stable isomer. This difference in ground-state energy influences the activation energies for reactions involving the double bond, with the terminal alkene of this compound often being more reactive in addition reactions due to its higher ground-state energy and greater steric accessibility. msu.edu
The nitrile group in both isomers is an electrophilic site, susceptible to nucleophilic attack and hydrolysis or reduction. openstax.org However, the electronic and steric environment surrounding the nitrile group is slightly different in each isomer, which can lead to subtle differences in reaction rates.
Table 1: Comparison of Structural Properties
| Property | This compound | 4-Methylpent-3-enenitrile |
|---|---|---|
| Molecular Formula | C₆H₉N nih.gov | C₆H₉N nih.gov |
| Molar Mass | 95.14 g/mol nih.gov | 95.14 g/mol nih.gov |
| IUPAC Name | This compound nih.gov | 4-methylpent-3-enenitrile nih.gov |
| Structure | CC(=C)CCC#N nih.gov | CC(=CCC#N)C nih.gov |
| Alkene Type | Terminal, Disubstituted | Internal, Trisubstituted |
| Topological Polar Surface Area | 23.8 Ų nih.gov | 23.8 Ų nih.gov |
| Complexity | 105 nih.gov | 109 nih.gov |
This table is generated based on data from PubChem CIDs 2775316 and 638380. nih.govnih.gov
Influence of Alkene Positional Isomerism on Reaction Pathways
The position of the double bond is a critical determinant of reaction pathways and product distribution. For this compound, the terminal alkene is generally more susceptible to reactions that are sterically sensitive. For instance, in hydroboration-oxidation reactions, the boron would preferentially add to the terminal carbon, leading to the anti-Markovnikov alcohol product. Conversely, the internal alkene in 4-methylpent-3-enenitrile would yield a different set of regioisomeric alcohol products.
In reactions like ozonolysis, the isomeric starting materials would yield entirely different cleavage products. Ozonolysis of this compound would produce formaldehyde (B43269) and 4-oxopentanenitrile, whereas 4-methylpent-3-enenitrile would yield acetone (B3395972) and cyanoacetaldehyde.
Furthermore, the positional isomerism can affect the propensity for certain reaction mechanisms. In 1,3-dipolar cycloadditions, for example, the electronic nature and steric hindrance of the alkene (the dipolarophile) are crucial. researchgate.net The differing substitution patterns of the isomers would influence the regioselectivity and rate of cycloaddition reactions. researchgate.netmdpi.com The less hindered terminal alkene of this compound might react more readily than the more sterically crowded internal alkene of its isomer. msu.edu
Effect of Substituents on Nitrile and Alkene Reactivity
The reactivity of both the nitrile and alkene moieties in this compound can be modulated by introducing substituents elsewhere in the molecule. The effects can be electronic or steric in nature.
A notable study investigated the photochemical rearrangement of 2-aryl-4-methylpent-2-enenitrile derivatives, which are structurally related to this compound. oup.com In this research, various substituents were placed on the aryl group, and their effect on the photoreaction to form arylcyclopropanes was measured. The study found that the efficiency of the key 1,2-hydrogen migration step was independent of the electronic effect (electron-donating or electron-withdrawing nature) of the substituent. oup.com Instead, it correlated with the singlet energy of the excited molecule. oup.com
Table 2: Research Findings on Substituent Effects in Photoreactions of 2-Aryl-4-methylpent-2-enenitrile Derivatives
| Substituent (X) on Aryl Group | Quantum Yield (Φ) of Cyclopropane Formation | Singlet Energy (Es) (kcal/mol) |
|---|---|---|
| p-MeO | 0.057 | 87.5 |
| p-Me | 0.120 | 90.0 |
| H | 0.120 | 91.0 |
| p-Cl | 0.125 | 90.5 |
This table is adapted from the findings on the photoreaction of 2-aryl-4-methylpent-2-enenitriles. oup.com
Generally, electron-withdrawing groups attached near the nitrile group increase the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack. openstax.org Conversely, electron-donating groups would decrease its reactivity. On the alkene, substituents can influence reactivity through both steric hindrance and electronic effects, impacting the stability of intermediates in electrophilic addition reactions. libretexts.org For example, an electron-withdrawing substituent can deactivate the double bond towards electrophilic attack.
Stereochemical Implications in Transformations
Transformations involving this compound can have significant stereochemical consequences, particularly in reactions that create new chiral centers. The molecule itself is achiral, but reactions at either the nitrile or the alkene can lead to chiral products.
For example, the addition of a nucleophile to the carbon-nitrogen triple bond can create a stereocenter. A study on the diastereoselective formation of cyanohydrins from aldehydes with similar structural motifs provides insight into the stereochemical control possible. arkat-usa.org In this work, the addition of cyanide to an aldehyde (structurally related to derivatives of this compound) was studied, showing that the choice of reagent could influence the diastereomeric ratio of the products. arkat-usa.org This highlights that nucleophilic additions to the nitrile of a substituted this compound derivative could be controlled to favor a particular stereoisomer.
Table 3: Research Findings on Diastereoselective Cyanohydrin Formation
| Entry | Cyanide Source | Lewis Acid | Solvent | Diastereomeric Ratio (syn:anti) |
|---|---|---|---|---|
| 1 | TMSCN | ZnI₂ | CH₂Cl₂ | 1:1.1 |
| 2 | TMSCN | Sc(OTf)₃ | CH₂Cl₂ | 1:1.2 |
This table is adapted from a study on diastereoselective additions to a β-hydroxy-α-quaternary aldehyde, demonstrating principles applicable to nitrile transformations. arkat-usa.org
Reactions at the alkene can also be stereospecific or stereoselective. For example, epoxidation of the double bond with an agent like m-CPBA would create a chiral epoxide, (2-(2-methyloxiran-2-yl)ethyl)cyanide, as a racemic mixture. However, using a chiral epoxidation catalyst (e.g., in a Sharpless epoxidation, though not directly applicable here) could, in principle, yield one enantiomer preferentially. Similarly, hydrogenation of the double bond using a chiral catalyst could lead to the formation of a chiral saturated nitrile with high enantiomeric excess. The stereochemical outcome of cycloaddition reactions involving the alkene is also a critical consideration, often influenced by the facial selectivity dictated by existing stereocenters or chiral auxiliaries. nih.gov
Future Directions and Emerging Research Avenues
Development of More Sustainable and Atom-Economical Synthetic Routes
The chemical industry's shift towards green chemistry has spurred the development of sustainable and atom-economical methods for synthesizing nitriles, including 4-methylpent-4-enenitrile. mdpi.comresearchgate.net Atom economy, a concept that emphasizes the maximization of atoms from reactants into the final product, is a central theme in this research. rsc.org
Current research focuses on moving away from traditional methods that may involve hazardous reagents like cyanide or produce significant waste. researchgate.net One promising biocatalytic approach involves the use of aldoxime dehydratases, which can synthesize nitriles from readily available aldoximes under mild, aqueous conditions, completely avoiding the use of toxic cyanides. mdpi.comresearchgate.net This enzymatic route is a prime example of a sustainable alternative for industrial nitrile production. mdpi.com
Another area of intense investigation is the development of metal-free catalytic systems. For instance, an iodine-promoted, metal-free Csp2-Csp3 coupling between olefins and azobis(alkyl-carbonitrile) compounds offers an environmentally friendly synthesis of allyl nitriles with nitrogen gas as the only byproduct. organic-chemistry.org Such methods prioritize both atom and step economy, presenting a significant improvement over older synthetic strategies. organic-chemistry.org The direct synthesis of nitriles from aldehydes using O-benzoyl hydroxylamine (B1172632) as a nitrogen source under mild, organocatalyzed conditions also represents a significant step towards sustainability. acs.org
Furthermore, the development of catalytic transfer hydrocyanation offers a safer alternative to processes that use highly toxic HCN gas. acs.org These methods provide access to important nitrile derivatives from alkenes and alkynes. acs.org
Table 1: Comparison of Synthetic Routes for Unsaturated Nitriles
| Synthetic Route | Key Features | Sustainability Aspect |
| Aldoxime Dehydratase Biocatalysis | Cyanide-free, mild aqueous conditions. mdpi.comresearchgate.net | High, avoids toxic reagents. mdpi.com |
| Iodine-Promoted C-C Coupling | Metal-free, N2 as byproduct. organic-chemistry.org | High, avoids metal catalysts and toxic byproducts. organic-chemistry.org |
| Organocatalyzed Aldehyde to Nitrile | Mild conditions, high yields. acs.org | Moderate to High, reduces reliance on metal catalysts. |
| Catalytic Transfer Hydrocyanation | Gas-free, uses benign HCN sources. acs.org | High, avoids handling of toxic HCN gas. acs.org |
Exploration of Novel Catalytic Systems for Selective Transformations
The development of novel catalytic systems is crucial for achieving selective transformations of this compound and related unsaturated nitriles. A significant focus is on the hydrocyanation of alkenes, a key reaction for nitrile synthesis. rsc.orgrsc.org
Nickel-catalyzed hydrocyanation has been an industrial cornerstone, particularly in the production of adiponitrile (B1665535). rsc.org Current research is dedicated to developing new mono- and bidentate phosphorus-based ligands to improve catalyst stability, activity, and selectivity. rsc.org Beyond traditional systems, novel approaches are emerging. For example, a nickel-catalyzed hydrocyanation of alkenes has been developed that generates hydrocyanic acid in situ from formamide (B127407), a much safer cyano source. rsc.org This method demonstrates excellent regioselectivity and a broad substrate scope. rsc.org
Transition-metal-free dual-catalytic systems are also gaining traction for the regioselective hydrocyanation of internal alkynes, offering a cost-effective and selective route to vinyl nitriles. chemrxiv.org Copper-catalyzed hydroalumination followed by cyanation has proven effective for the synthesis of β,γ-unsaturated nitriles with excellent regio- and stereoselectivity. beilstein-journals.org
Manganese-catalyzed cross-coupling of allylic alcohols and nitriles presents an atom-economical route to δ-hydroxynitriles. rsc.org Additionally, cobalt-catalyzed olefination of nitriles provides a one-pot synthesis of alkenyl nitriles from alcohols and nitriles with high atom economy, releasing only hydrogen and water as byproducts. researcher.life
Integration of Advanced Computational and Experimental Methodologies
The synergy between computational and experimental techniques is accelerating the understanding and development of reactions involving unsaturated nitriles. nih.govnih.gov Density Functional Theory (DFT) calculations have become an indispensable tool for elucidating reaction mechanisms and predicting the reactivity of nitriles. nih.govrsc.orgresearchgate.netacs.org
For instance, DFT studies have provided insights into the superelectrophilic activation of α,β-unsaturated nitriles in superacids, revealing that the most plausible reaction pathways involve initial N-protonation followed by protonation on the α-carbon atom. rsc.orgresearchgate.net This understanding is crucial for designing new synthetic transformations. rsc.org
In the realm of biocatalysis, a combined computational and experimental approach has been used to rationalize the stereochemistry of enzymatic nitrile synthesis. nih.govresearchgate.net Molecular modeling, including in silico mutations and docking studies, has successfully explained why the same enzyme can produce opposite enantiomers of a chiral nitrile from E- and Z-aldoxime isomers. nih.govresearchgate.net This integrated approach not only validates theoretical models but also enables the rational design of mutant enzymes with enhanced enantioselectivity. nih.govresearchgate.net
Furthermore, DFT calculations are being employed to study the reactivity of nitriles towards biological nucleophiles like cysteine, which is critical for understanding their potential biological activity and for the design of covalent inhibitors. nih.govnih.gov The agreement between computational predictions and experimental results highlights the power of this integrated approach in predicting nitrile reactivity. nih.gov
Discovery of Undiscovered Reactivity Modes and Applications
Research into this compound and other unsaturated nitriles is uncovering novel reactivity patterns and expanding their synthetic applications. researchgate.netduq.edu The unique electronic properties of the nitrile group, with its nucleophilic nitrogen atom and electrophilic carbon center, impart a rich and diverse chemistry. researchgate.net
Recent studies have focused on the radical-initiated C(sp3)–H bond oxidative functionalization of alkyl nitriles, opening up new avenues for creating complex molecules. acs.org Copper-catalyzed hydrocyanoalkylation of unactivated alkenes with alkyl nitriles provides convenient access to functionalized nitriles with complete anti-Markovnikov regioselectivity. acs.org
The development of multicomponent reactions involving unsaturated nitriles is another exciting frontier. duq.edu These reactions allow for the rapid assembly of complex molecular scaffolds. duq.edu For example, α,β-unsaturated nitriles can generate nitrile anions through conjugate addition, which can then be intercepted in catalytic C-C bond-forming reactions. umich.edu
The transformation of simple alkynes into alkenyl nitriles through copper-catalyzed aerobic oxidative nitrogenation represents a novel approach that involves the incorporation of a nitrogen atom into a simple hydrocarbon. rsc.orgnih.govrsc.org Mechanistic studies, including DFT calculations, have suggested a novel 1,2-hydride shift process in this transformation. rsc.orgnih.govrsc.org
The versatility of the nitrile group allows for its transformation into various other functional groups, making it a valuable synthon in organic synthesis. researchgate.net The exploration of these transformations continues to yield new synthetic strategies. For instance, a novel approach to synthesize aryl or alkenyl nitriles from benzyl (B1604629) and allyl halides has been developed, involving a tandem substitution and oxidative rearrangement. acs.org
Real-Time Spectroscopic Monitoring of Reactions Involving this compound
To optimize reaction conditions, understand kinetics, and ensure process safety, real-time monitoring of chemical reactions is essential. capes.gov.brnih.govnih.govjournals.co.za For reactions involving this compound, various spectroscopic techniques are being employed for in-situ analysis.
Mid-infrared (Mid-IR) spectroscopy has been successfully used to monitor the enzyme kinetics of nitrile biocatalysis in real-time. capes.gov.brnih.gov This technique provides excellent quantitative and qualitative data on the biotransformation of nitriles to their corresponding acids or amides. nih.gov While near-infrared (NIR) spectroscopy has been explored, its application can be limited by strong absorbance from the aqueous medium, especially at lower substrate concentrations. journals.co.za
Deep UV Resonance Raman (UVRR) spectroscopy is emerging as a powerful tool for the on-line, real-time quantitative monitoring of multiple biotransformations simultaneously. nih.govcore.ac.uk This technique, when coupled with multivariate data analysis, allows for the absolute quantification of substrates and products, offering a significant advantage for detailed kinetic studies of enzymatic reactions involving nitriles. nih.gov
In the context of catalyzed reactions, in-situ infrared spectroscopy, in both attenuated total reflection (ATR) and transmission modes, is invaluable for monitoring molecular catalysts. researchgate.netacs.org These methods can probe the stability of the catalyst and provide insights into the reaction mechanism under process conditions, which is crucial for the development of efficient hydrocyanation and other catalytic transformations of unsaturated nitriles. acs.org
Table 2: Spectroscopic Techniques for Real-Time Monitoring of Nitrile Reactions
| Spectroscopic Technique | Application | Advantages | Limitations |
| Mid-Infrared (Mid-IR) Spectroscopy | Monitoring enzyme kinetics of nitrile biocatalysis. capes.gov.brnih.gov | Provides quantitative and qualitative real-time data. nih.gov | Can be limited by water absorption at low concentrations. journals.co.za |
| Deep UV Resonance Raman (UVRR) Spectroscopy | On-line, real-time quantitative monitoring of biotransformations. nih.govcore.ac.uk | Allows simultaneous monitoring of multiple species; high sensitivity. nih.gov | Requires chromophores that absorb in the deep UV region. |
| In-situ IR (ATR and Transmission) | Monitoring molecular catalysts in reactions like hydrocyanation. researchgate.netacs.org | Probes catalyst stability and reaction mechanism under process conditions. acs.org | Can be complex to set up for high-pressure reactions. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
